molecular formula C10H11NO3 B14727256 4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 10514-68-8

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Katalognummer: B14727256
CAS-Nummer: 10514-68-8
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: YTLMWUVESWZENQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-phenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl group, which may influence its chemical properties and applications.

Uniqueness

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the hydroxyl and dimethyl groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

10514-68-8

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

4-hydroxy-2,2-dimethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO3/c1-10(2)9(12)11(13)7-5-3-4-6-8(7)14-10/h3-6,13H,1-2H3

InChI-Schlüssel

YTLMWUVESWZENQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C2=CC=CC=C2O1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.